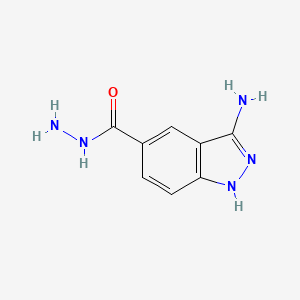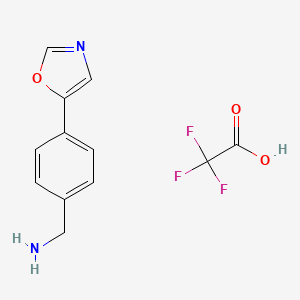
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate is a compound that contains a phenyl ring with an oxazol ring attached to it, connected to a methanamine group. It also includes a trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate typically involves the formation of the oxazol ring followed by the attachment of the phenyl and methanamine groups. One common method for synthesizing oxazoles involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Another approach involves the use of magnetic nanocatalysts, which offer high stability and easy separation from reaction mixtures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems, such as magnetic nanocatalysts, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The phenyl ring and methanamine group can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, iron oxide magnetic nanoparticles (Fe3O4 MNPs) can be used as a magnetically reusable catalyst for the preparation of functionalized oxazoles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazole derivatives with varying biological activities .
Wissenschaftliche Forschungsanwendungen
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use as an antiglaucomatous drug candidate.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate include other oxazole derivatives and heterocyclic compounds such as thiazoles and benzoxazoles .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Eigenschaften
CAS-Nummer |
1360616-38-1 |
|---|---|
Molekularformel |
C12H11F3N2O3 |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
[4-(1,3-oxazol-5-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O.C2HF3O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;3-2(4,5)1(6)7/h1-4,6-7H,5,11H2;(H,6,7) |
InChI-Schlüssel |
QJKSTUBRLIXAIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)C2=CN=CO2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-4-[3-(diaminomethylideneamino)phenyl]-N-methylimidazole-1-carboxamide](/img/structure/B13880359.png)
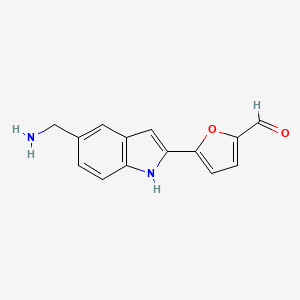
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
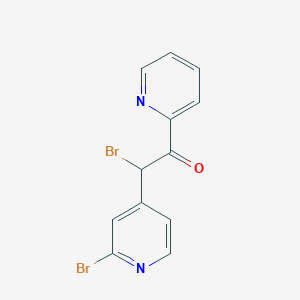

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
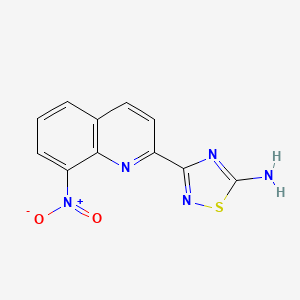
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
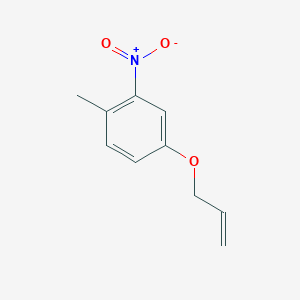

![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)

